molecular formula C14H9F2N3OS B4699780 3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4699780
M. Wt: 305.30 g/mol
InChI Key: KAXHAOBZDGCTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as DFTP, and it has been found to have a wide range of biological activities, including anti-inflammatory and anti-tumor effects.

Mechanism of Action

The mechanism of action of 3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, studies have suggested that DFTP may act through multiple pathways to exert its biological effects. One proposed mechanism is the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, DFTP may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to have several biochemical and physiological effects. In animal models, DFTP has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. Additionally, DFTP has been found to have a low toxicity profile and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its versatility. DFTP has been found to have a wide range of biological activities, which makes it useful for studying various disease models. Additionally, DFTP has been found to have a low toxicity profile, which makes it safe for use in animal models.
One limitation of using DFTP in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animal models and may require the use of solvents or other delivery methods. Additionally, the synthesis of DFTP is complex and requires several reagents and conditions, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for research on 3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. One area of research is the development of new synthetic methods for DFTP that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DFTP and to identify potential targets for therapeutic intervention.
Another area of research is the development of new formulations of DFTP that improve its solubility and bioavailability. This could include the use of prodrugs or other delivery methods that enhance the absorption and distribution of the compound in animal models.
Finally, further studies are needed to determine the safety and efficacy of DFTP in human clinical trials. While preclinical studies have shown promising results, more research is needed to determine the optimal dose and dosing regimen for DFTP in humans.

Scientific Research Applications

3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory effects. Studies have shown that DFTP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis.
Another area of research has been the anti-tumor effects of DFTP. Studies have shown that DFTP can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer. Additionally, DFTP has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that support tumor growth.

properties

IUPAC Name

3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-6-1-2-7(9(16)5-6)10-4-3-8-11(17)12(13(18)20)21-14(8)19-10/h1-5H,17H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHAOBZDGCTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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